molecular formula C13H19NO3 B13506427 Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate

Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B13506427
M. Wt: 237.29 g/mol
InChI Key: IBTVCILDQJHXFO-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and an amino group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-hydroxyethyl)amino]benzoate typically involves the reaction of tert-butyl 4-aminobenzoate with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The benzoate structure can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The benzoate structure can also participate in aromatic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate is unique due to the presence of both hydroxyethyl and amino groups, which confer distinct chemical and biological properties. These functional groups enable diverse interactions and reactions, making the compound versatile for various applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethylamino)benzoate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)10-4-6-11(7-5-10)14-8-9-15/h4-7,14-15H,8-9H2,1-3H3

InChI Key

IBTVCILDQJHXFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCCO

Origin of Product

United States

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